Cas no 2171667-67-5 (2-{1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-(thiophen-2-yl)acetylazetidin-3-yl}propanoic acid)

2-{1-2-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)-2-(thiophen-2-yl)acetylazetidin-3-yl}propanoic acid is a specialized Fmoc-protected amino acid derivative featuring an azetidine ring and a thiophene side chain. This compound is particularly valuable in peptide synthesis, where the Fmoc group ensures selective deprotection under mild basic conditions, facilitating controlled elongation of peptide chains. The azetidine scaffold contributes to conformational rigidity, enhancing structural stability in synthetic intermediates. The thiophene moiety offers potential for further functionalization or interaction studies. Its precise stereochemistry and high purity make it suitable for applications in medicinal chemistry and drug development, particularly in the design of constrained peptidomimetics. The compound is typically handled under inert conditions to preserve reactivity.
2-{1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-(thiophen-2-yl)acetylazetidin-3-yl}propanoic acid structure
2171667-67-5 structure
Product name:2-{1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-(thiophen-2-yl)acetylazetidin-3-yl}propanoic acid
CAS No:2171667-67-5
MF:C27H26N2O5S
MW:490.570745944977
CID:5905696
PubChem ID:165515236

2-{1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-(thiophen-2-yl)acetylazetidin-3-yl}propanoic acid Chemical and Physical Properties

Names and Identifiers

    • 2-{1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-(thiophen-2-yl)acetylazetidin-3-yl}propanoic acid
    • 2171667-67-5
    • 2-{1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(thiophen-2-yl)acetyl]azetidin-3-yl}propanoic acid
    • EN300-1497292
    • Inchi: 1S/C27H26N2O5S/c1-16(26(31)32)17-13-29(14-17)25(30)24(23-11-6-12-35-23)28-27(33)34-15-22-20-9-4-2-7-18(20)19-8-3-5-10-21(19)22/h2-12,16-17,22,24H,13-15H2,1H3,(H,28,33)(H,31,32)
    • InChI Key: IZTGXBDBUPUBOH-UHFFFAOYSA-N
    • SMILES: S1C=CC=C1C(C(N1CC(C(C(=O)O)C)C1)=O)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12

Computed Properties

  • Exact Mass: 490.15624311g/mol
  • Monoisotopic Mass: 490.15624311g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 35
  • Rotatable Bond Count: 8
  • Complexity: 780
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.1
  • Topological Polar Surface Area: 124Ų

2-{1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-(thiophen-2-yl)acetylazetidin-3-yl}propanoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1497292-10000mg
2-{1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(thiophen-2-yl)acetyl]azetidin-3-yl}propanoic acid
2171667-67-5
10000mg
$14487.0 2023-09-28
Enamine
EN300-1497292-50mg
2-{1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(thiophen-2-yl)acetyl]azetidin-3-yl}propanoic acid
2171667-67-5
50mg
$2829.0 2023-09-28
Enamine
EN300-1497292-100mg
2-{1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(thiophen-2-yl)acetyl]azetidin-3-yl}propanoic acid
2171667-67-5
100mg
$2963.0 2023-09-28
Enamine
EN300-1497292-1.0g
2-{1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(thiophen-2-yl)acetyl]azetidin-3-yl}propanoic acid
2171667-67-5
1g
$0.0 2023-06-05
Enamine
EN300-1497292-500mg
2-{1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(thiophen-2-yl)acetyl]azetidin-3-yl}propanoic acid
2171667-67-5
500mg
$3233.0 2023-09-28
Enamine
EN300-1497292-5000mg
2-{1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(thiophen-2-yl)acetyl]azetidin-3-yl}propanoic acid
2171667-67-5
5000mg
$9769.0 2023-09-28
Enamine
EN300-1497292-1000mg
2-{1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(thiophen-2-yl)acetyl]azetidin-3-yl}propanoic acid
2171667-67-5
1000mg
$3368.0 2023-09-28
Enamine
EN300-1497292-2500mg
2-{1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(thiophen-2-yl)acetyl]azetidin-3-yl}propanoic acid
2171667-67-5
2500mg
$6602.0 2023-09-28
Enamine
EN300-1497292-250mg
2-{1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(thiophen-2-yl)acetyl]azetidin-3-yl}propanoic acid
2171667-67-5
250mg
$3099.0 2023-09-28

Additional information on 2-{1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-(thiophen-2-yl)acetylazetidin-3-yl}propanoic acid

2-{1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-(thiophen-2-yl)acetylazetidin-3-yl}propanoic acid: A Comprehensive Overview

The compound with CAS No. 2171667-67-5, known as 2-{1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-(thiophen-2-yl)acetylazetidin-3-yl}propanoic acid, is a highly complex organic molecule with significant potential in various fields of chemistry and pharmacology. This compound is characterized by its intricate structure, which includes a fluorenylmethoxycarbonyl (Fmoc) group, a thiophene moiety, and an azetidine ring. These structural elements contribute to its unique chemical properties and make it a subject of interest in both academic and industrial research.

The Fmoc group, a well-known protecting group in peptide synthesis, plays a crucial role in stabilizing the molecule during various chemical reactions. Its presence ensures that the amino group remains inert until specifically deprotected, making this compound highly versatile in synthetic applications. The thiophene moiety, on the other hand, introduces aromaticity and potential electronic interactions that could enhance the molecule's reactivity or bioavailability. The azetidine ring adds rigidity to the structure, potentially influencing the molecule's conformational flexibility and pharmacokinetic properties.

Recent studies have highlighted the importance of such complex molecules in drug discovery. For instance, researchers have explored the use of Fmoc-containing compounds in targeted drug delivery systems due to their ability to protect sensitive functional groups during transit and release them at specific sites. The thiophene moiety has also been implicated in modulating the electronic properties of molecules, which could be advantageous in designing drugs with enhanced selectivity or reduced toxicity.

In terms of synthesis, this compound represents a significant achievement in organic chemistry. The construction of such a molecule requires meticulous planning and execution, involving multi-step reactions such as nucleophilic acyl substitutions, peptide bond formations, and ring-closing reactions. The use of advanced techniques like microwave-assisted synthesis or catalytic methods has further streamlined the production process, making it more efficient and scalable.

The application of this compound extends beyond traditional pharmaceuticals. Its unique structure suggests potential uses in materials science, particularly in the development of advanced polymers or self-healing materials. The Fmoc group's stability under certain conditions could be leveraged to create stimuli-responsive materials that undergo programmed degradation or transformation upon exposure to specific stimuli.

Moreover, computational studies have provided valuable insights into the molecular dynamics of this compound. Molecular docking simulations have revealed that its structure could potentially bind to various biological targets with high affinity, suggesting its role as a lead compound in drug design. Additionally, quantum chemical calculations have shed light on its electronic properties, which could be exploited for applications in optoelectronics or sensors.

In conclusion, 2-{1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-(thiophen-2-yl)acetylazetidin-3-yl}propanoic acid stands as a testament to the ingenuity of modern organic chemistry. Its intricate structure and versatile functional groups make it a promising candidate for diverse applications across multiple disciplines. As research continues to uncover new possibilities for this compound, it is poised to play an increasingly important role in both academic and industrial settings.

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